![molecular formula C15H24O5 B12297526 (3aS,4R,6aS,7R,10R,10aR)-Octahydro-4,7-dimethyl-2H,10H-furo[3,2-i][2]benzopyran-8,10-diol 10-Acetate](/img/structure/B12297526.png)
(3aS,4R,6aS,7R,10R,10aR)-Octahydro-4,7-dimethyl-2H,10H-furo[3,2-i][2]benzopyran-8,10-diol 10-Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aS,4R,6aS,7R,10R,10aR)-Octahydro-4,7-dimethyl-2H,10H-furo3,2-ibenzopyran-8,10-diol 10-Acetate is a complex organic compound with a unique structure characterized by multiple stereocenters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4R,6aS,7R,10R,10aR)-Octahydro-4,7-dimethyl-2H,10H-furo3,2-ibenzopyran-8,10-diol 10-Acetate involves several steps, starting from simpler organic molecules. The process typically includes:
Formation of the core structure: This involves cyclization reactions to form the furobenzopyran ring system.
Introduction of functional groups: Specific reagents are used to introduce the hydroxyl and acetate groups at the desired positions.
Stereoselective synthesis: Careful control of reaction conditions to ensure the correct stereochemistry at each stereocenter.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3aS,4R,6aS,7R,10R,10aR)-Octahydro-4,7-dimethyl-2H,10H-furo3,2-ibenzopyran-8,10-diol 10-Acetate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(3aS,4R,6aS,7R,10R,10aR)-Octahydro-4,7-dimethyl-2H,10H-furo3,2-ibenzopyran-8,10-diol 10-Acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3aS,4R,6aS,7R,10R,10aR)-Octahydro-4,7-dimethyl-2H,10H-furo3,2-ibenzopyran-8,10-diol 10-Acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3aS,4R,6aS,7R,8S,10R,10aR)-8-Methoxy-4,7-dimethyloctahydro-2H-furo[3,2-i]isochromen-10-yl acetate
- Artemether EP Impurity C
Uniqueness
(3aS,4R,6aS,7R,10R,10aR)-Octahydro-4,7-dimethyl-2H,10H-furo3,2-ibenzopyran-8,10-diol 10-Acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H24O5 |
|---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
(8-hydroxy-4,7-dimethyl-2,3,3a,4,5,6,6a,7,8,10-decahydrofuro[3,2-i]isochromen-10-yl) acetate |
InChI |
InChI=1S/C15H24O5/c1-8-4-5-12-9(2)13(17)20-14(19-10(3)16)15(12)11(8)6-7-18-15/h8-9,11-14,17H,4-7H2,1-3H3 |
InChI Key |
MXTIBMLCXHSHGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(C(OC(C23C1CCO3)OC(=O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Hydroxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B12297450.png)
![[4-[[2-[2-[2-[3-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoylamino]propanoylamino]propanoylamino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12297453.png)
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12297455.png)
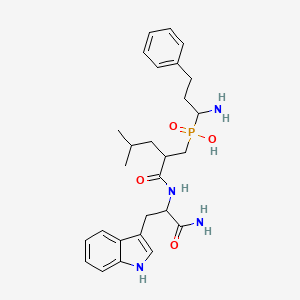
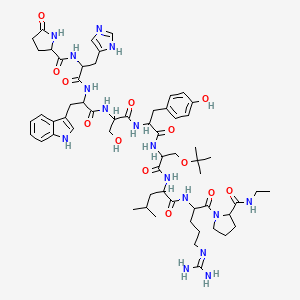
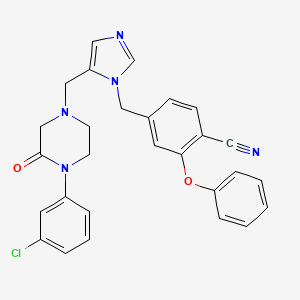
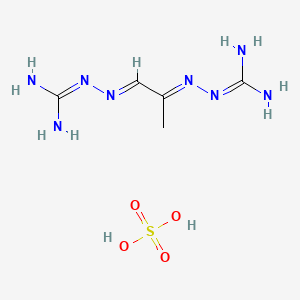
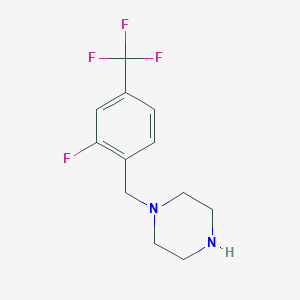
![N-[(4-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B12297497.png)

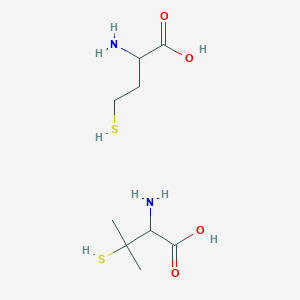
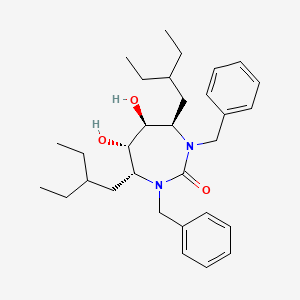
![Propan-2-yl 2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[4-(pyridine-3-carbonylsulfanyl)pyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B12297518.png)
![1-[2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B12297527.png)
